
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a useful research compound. Its molecular formula is C24H26N4O3S and its molecular weight is 450.56. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study on the synthesis and antiviral activity of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs and various indole and quinolinone derivatives, found that these compounds exhibited micromolar activities against specific virus strains. Such compounds' synthesis involves complex reactions that can yield products with significant biological activities (Ivashchenko et al., 2014).
In another study, the co-sensitization with near-IR absorbing cyanine dyes to improve photoelectric conversion efficiency in dye-sensitized solar cells was explored. This research indicates the potential for integrating similar chemical compounds in renewable energy technologies, enhancing solar cell efficiency through advanced material synthesis (Wu et al., 2009).
Anticancer Activity
Research on the synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and their breast anticancer activity provides insight into the therapeutic applications of similar compounds. The study found significant anticancer activity against the MCF-7 cell line, showcasing the potential for developing new anticancer agents (Gaber et al., 2021).
Drug Design and Molecular Docking
The design, synthesis, and docking studies of novel thiazole derivatives incorporating pyridine moiety and their assessment as antimicrobial agents illustrate the application of similar compounds in drug discovery. These derivatives exhibit potential DNA gyrase inhibitory activity, indicating their relevance in developing new antimicrobial agents (Khidre & Radini, 2021).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 1H-indole-1-ethanamine with 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl isothiocyanate in the presence of a base to form the desired product.", "Starting Materials": [ "1H-indole-1-ethanamine", "2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl isothiocyanate", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 1H-indole-1-ethanamine in a suitable solvent (e.g. dichloromethane) and add a base (e.g. triethylamine) to the solution.", "Step 2: Add 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl isothiocyanate to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system (e.g. ethyl acetate/hexanes) to obtain the desired product, 1-(2-(1H-indol-1-yl)ethyl)-3-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea." ] } | |
Numéro CAS |
847406-93-3 |
Formule moléculaire |
C24H26N4O3S |
Poids moléculaire |
450.56 |
Nom IUPAC |
1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-indol-1-ylethyl)thiourea |
InChI |
InChI=1S/C24H26N4O3S/c1-30-20-7-8-21(31-2)22-18(20)15-17(23(29)27-22)9-11-25-24(32)26-12-14-28-13-10-16-5-3-4-6-19(16)28/h3-8,10,13,15H,9,11-12,14H2,1-2H3,(H,27,29)(H2,25,26,32) |
Clé InChI |
WWZXCJZSRJWSPM-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=S)NCCN3C=CC4=CC=CC=C43 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2776455.png)
![(E)-3-[3-[(4-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(3,4-dimethylphenyl)prop-2-enamide](/img/structure/B2776456.png)
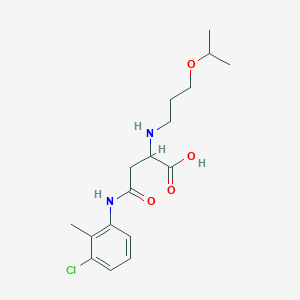
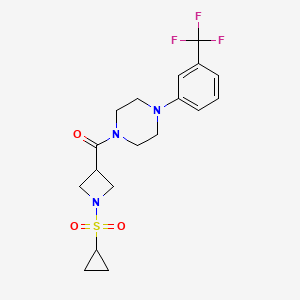
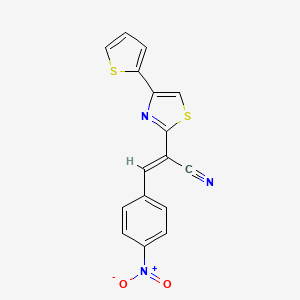
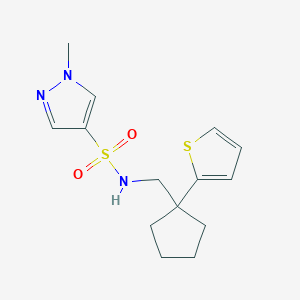
![2-[4-(6-Chloro-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetamide](/img/structure/B2776464.png)
![1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]triazole](/img/structure/B2776465.png)
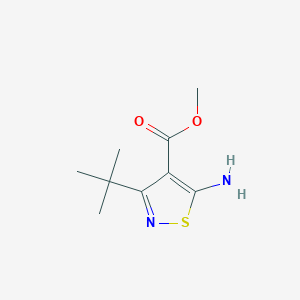
![(3-Iodo-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2776467.png)
![2-ethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2776472.png)
![N-(3-fluorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2776473.png)
